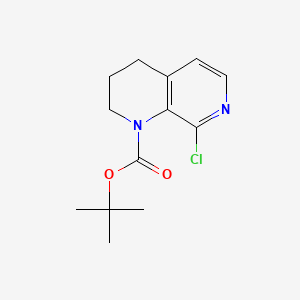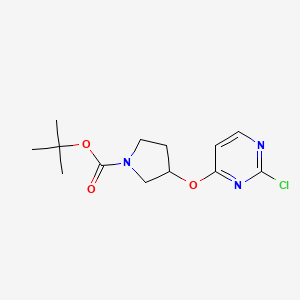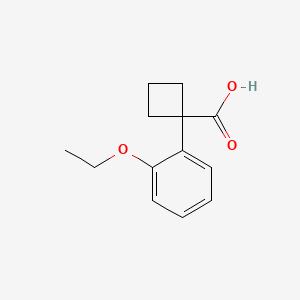![molecular formula C15H23NO3 B13500979 [(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester](/img/structure/B13500979.png)
[(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its unique structure, which includes a benzyl group and a hydroxy-methylhexyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-hydroxy-5-methylhexan-3-yl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Benzyl chloroformate+N-(1-hydroxy-5-methylhexan-3-yl)amine→Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzyl N-(1-oxo-5-methylhexan-3-yl)carbamate.
Reduction: Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
科学的研究の応用
Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as an enzyme inhibitor due to its carbamate structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This mechanism is similar to that of other carbamate-based inhibitors, which target serine hydrolases and other enzymes.
類似化合物との比較
Similar Compounds
Benzyl carbamate: Lacks the hydroxy-methylhexyl group.
N-(1-hydroxy-5-methylhexan-3-yl)carbamate: Lacks the benzyl group.
Ethyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate: Has an ethyl group instead of a benzyl group.
Uniqueness
Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate is unique due to the presence of both a benzyl group and a hydroxy-methylhexyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
特性
分子式 |
C15H23NO3 |
|---|---|
分子量 |
265.35 g/mol |
IUPAC名 |
benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate |
InChI |
InChI=1S/C15H23NO3/c1-12(2)10-14(8-9-17)16-15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,17H,8-11H2,1-2H3,(H,16,18) |
InChIキー |
LKCRSHGMAUTMAY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CCO)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13500901.png)
![4-[(3-Chloro-4-fluorophenyl)amino]-2h-chromen-2-one](/img/structure/B13500908.png)


![6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13500924.png)

![N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride](/img/structure/B13500943.png)



![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13500975.png)
amine](/img/structure/B13500983.png)

